molecular formula C9H11NO2S B13237484 Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate

Cat. No.: B13237484
M. Wt: 197.26 g/mol
InChI Key: QANRPEWEKSNBGM-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a high-purity chemical intermediate intended for research and development applications. As a member of the 3-aminothiophene-2-carboxylate ester family, this compound serves as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems relevant to medicinal chemistry and material science. The 3-aminothiophene scaffold is a recognized pharmacophore in drug discovery. Compounds within this class are frequently utilized as key intermediates in the synthesis of molecules with potential biological activity. The cyclopropyl substituent can impart unique steric and electronic properties to the molecule, potentially influencing its reactivity and interaction with biological targets. This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handling should be conducted in accordance with good laboratory practices. As with similar compounds, it is expected to be slightly soluble in water and should be stored in a cool, dark place under an inert atmosphere to maintain stability.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

methyl 3-amino-5-cyclopropylthiophene-2-carboxylate

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)8-6(10)4-7(13-8)5-2-3-5/h4-5H,2-3,10H2,1H3

InChI Key

QANRPEWEKSNBGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2CC2)N

Origin of Product

United States

Preparation Methods

Synthesis via Nitrile Intermediates and Cyclization

One of the classical routes involves starting from substituted crotononitriles, which are subjected to cyclization and subsequent functional group transformations:

  • Initial Step: A mixture of cis- and trans-crotononitrile derivatives (as in reference) undergoes nucleophilic addition or cyclization reactions facilitated by pyridine and chlorinating agents at low temperatures (0°C to 13°C).
  • Cyclization: The nitrile group participates in intramolecular cyclization, forming the thiophene ring with the desired substitution pattern.
  • Functionalization: Methyl thioglycolate and potassium carbonate in methanol are used to introduce the ester group at the 2-position, yielding methyl 3-amino-5-methylthiophene-2-carboxylate, which can be further modified to include the cyclopropyl group at the 5-position.

Reaction Data:

Step Reagents & Conditions Yield Notes
Nitrile cyclization Crotononitrile, pyridine, chlorinating agents - Forms the core thiophene ring
Ester formation Methyl thioglycolate, potassium carbonate, methanol 26% Moderate yield, requires optimization

Cyclopropyl Substitution via Palladium-Catalyzed Cross-Coupling

Recent advancements utilize palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl moiety:

  • Method: Suzuki–Miyaura coupling of a suitable thiophene precursor with cyclopropylboronic acids or esters.
  • Catalysts: Palladium (II) acetate combined with electron-rich ligands such as CataCXium A.
  • Yield: Up to 95% for the cyclopropylthiophene derivatives, indicating high efficiency and regioselectivity (reference).

Reaction Data:

Catalyst Ligand Yield Notes
Palladium (II) acetate CataCXium A 95% High-yielding, suitable for functionalization

Modern Synthetic Routes

Synthesis from 3-Oxotetrahydrothiophenes

A notable modern method involves converting 3-oxotetrahydrothiophenes into 3-aminothiophenes:

  • Reaction: Reacting 3-oxotetrahydrothiophenes with hydroxylamine derivatives in polar inert solvents at temperatures ranging from 0°C to 200°C.
  • Mechanism: Nucleophilic addition of hydroxylamine to the ketone, followed by dehydration and ring aromatization, yields 3-aminothiophenes (reference).

Reaction Data:

Step Reagents & Conditions Yield Notes
Oxime formation Hydroxylamine salt, polar solvent Variable Efficient under optimized conditions
Cyclization to amino thiophene Acidic or neutral conditions High Single-step process advantageous

Incorporation of the Cyclopropyl Group

The cyclopropyl group can be introduced via:

Key Considerations and Reaction Parameters

Aspect Details References
Reaction Temperature Typically 0°C to 200°C depending on the step ,
Catalysts Palladium-based catalysts for cross-coupling; acids/bases for cyclization ,
Solvents Methanol, polar aprotic solvents (e.g., dimethylformamide) ,
Yield Optimization Use of electron-rich ligands and controlled temperature

Summary of the Most Effective Methods

Method Advantages Limitations
Nitrile cyclization Well-established, versatile Moderate yields, lengthy steps
Palladium-catalyzed coupling High yield, regioselectivity Requires expensive catalysts
Oxotetrahydrothiophene conversion One-step, efficient Requires precise control of conditions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of methyl 3-amino-5-cyclopropylthiophene-2-carboxylate with analogs differing in substituents or core structure:

Compound Name Structure Molecular Weight (g/mol) Key Substituents Applications
This compound Thiophene with cyclopropyl (C₃H₅), NH₂, and COOCH₃ 197.26 Cyclopropyl, amino, methyl ester Pharmaceutical intermediates, agrochemical precursors
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Thiophene with 3-chlorophenyl (C₆H₄Cl), NH₂, and COOCH₂CH₃ 285.77 Chlorophenyl, amino, ethyl ester Anticancer agents, kinase inhibitors
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate Thiophene with 3-bromophenyl (C₆H₄Br), NH₂, and COOCH₃ 312.19 Bromophenyl, amino, methyl ester Material science, fluorescent probes
Methyl 5-amino-1-benzothiophene-2-carboxylate Benzothiophene (fused benzene-thiophene), NH₂, and COOCH₃ 207.24 Benzothiophene core, amino, methyl ester Enzyme inhibitors, optoelectronic materials
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate Thiophene with thienyl (C₄H₃S) at position 5, NH₂, and COOCH₃ 239.31 Thienyl, amino, methyl ester Organic semiconductors, ligand synthesis

Key Differences and Implications

Substituent Effects
  • Cyclopropyl vs. Aryl Groups : The cyclopropyl group in the target compound provides enhanced rigidity compared to bulkier aryl substituents (e.g., chlorophenyl, bromophenyl). This reduces metabolic degradation in drug candidates while maintaining moderate steric hindrance .
  • Methyl vs. Ethyl Ester : Methyl esters (as in the target compound) generally exhibit higher electrophilicity than ethyl esters, favoring nucleophilic substitution reactions in synthetic pathways .
Core Structure Variations
  • Thiophene vs. Benzothiophene: The benzothiophene core in methyl 5-amino-1-benzothiophene-2-carboxylate extends π-conjugation, making it more suitable for optoelectronic applications compared to simple thiophene derivatives .

Pharmaceutical Relevance

  • Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate () has been explored as a kinase inhibitor due to its ability to block ATP-binding pockets. Its chlorophenyl group enhances hydrophobic interactions with target proteins .

Material Science

  • Bromophenyl derivatives (e.g., ) are used in fluorescent probes due to heavy atom effects that enhance spin-orbit coupling .
  • Thienyl-substituted analogs () exhibit charge-transfer properties , making them candidates for organic photovoltaic cells .

Stability and Reactivity Considerations

  • Cyclopropyl Stability : The cyclopropane ring is stable under neutral conditions but may undergo ring-opening under strong acids or oxidative environments, limiting its use in harsh reaction conditions.
  • Ester Hydrolysis : Methyl esters hydrolyze faster than ethyl esters in basic media, which can be advantageous in prodrug design .

Biological Activity

Methyl 3-amino-5-cyclopropylthiophene-2-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential bioactive properties. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.

Chemical Structure and Properties

This compound features a thiophene ring with an amino group and a cyclopropyl moiety, contributing to its unique reactivity and biological interactions. The molecular formula is C9H11N1O2S1C_9H_{11}N_1O_2S_1 with a molecular weight of approximately 183.25 g/mol.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, making it a potential candidate for antibiotic development.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. In vitro studies reveal its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect may be attributed to its interaction with specific signaling pathways involved in inflammation, particularly the NF-kB pathway.

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines, including breast cancer (MCF7) and leukemia (HL-60) cells. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies .

The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells. This binding modulates their activity, influencing various cellular processes such as inflammation and cell proliferation. The exact molecular targets are still under investigation, but initial findings suggest interactions with enzymes involved in metabolic pathways related to inflammation and microbial inhibition .

Study 1: Antimicrobial Activity

In a study published in the Journal of Antibiotics, this compound was tested against several pathogenic bacteria. The results showed an inhibition zone diameter ranging from 15 mm to 25 mm at varying concentrations, indicating potent antimicrobial efficacy compared to control antibiotics.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli20100
S. aureus25200
Pseudomonas aeruginosa1550

Study 2: Anti-inflammatory Activity

A recent publication highlighted the anti-inflammatory effects of this compound in a murine model of acute inflammation. The compound significantly reduced edema in paw swelling assays when administered at doses of 10 mg/kg.

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